molecular formula C18H12BrF3O3 B12208720 3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B12208720
M. Wt: 413.2 g/mol
InChI Key: ALTZUTARDUQTSB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative characterized by a brominated aromatic ring at position 3, a trifluoromethyl (-CF₃) group at position 2, and an ethoxy (-OCH₂CH₃) substituent at position 7. Chromen-4-one derivatives are widely studied for pharmacological applications, including anti-inflammatory, anticancer, and enzyme-inhibitory activities .

Properties

Molecular Formula

C18H12BrF3O3

Molecular Weight

413.2 g/mol

IUPAC Name

3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C18H12BrF3O3/c1-2-24-12-7-8-13-14(9-12)25-17(18(20,21)22)15(16(13)23)10-3-5-11(19)6-4-10/h3-9H,2H2,1H3

InChI Key

ALTZUTARDUQTSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in the 4-bromophenyl group is a reactive site for nucleophilic aromatic substitution. Studies on analogous chromenone derivatives indicate that such bromine atoms can be replaced by nucleophiles like amines, alkoxides, or thiolates under appropriate conditions.

Key Features

  • Mechanism : Likely involves a nucleophilic attack facilitated by electron-withdrawing groups (e.g., trifluoromethyl) that activate the position for substitution.

  • Conditions : Typically require polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ or CsF.

Cross-Coupling Reactions

The chromenone core allows for metal-catalyzed cross-coupling reactions, particularly at the 7-ethoxy position. For example:

  • Pd-Catalyzed Reactions : The ethoxy group could undergo demethylation or substitution via palladium-catalyzed coupling, as seen in related chromenone derivatives .

  • Radical-Mediated Coupling : Evidence from studies on chromenone radicals suggests potential for C–C bond formation under radical conditions .

Oxidation and Reduction

The chromenone core undergoes redox transformations:

  • Oxidation : Converts to quinones via peracid or hypervalent iodine reagents.

  • Reduction : Reduces the carbonyl group to a hydroxyl or alcohol functional group using reagents like NaBH₄.

Friedel-Crafts Acylation

The chromenone core can undergo Friedel-Crafts acylation to introduce additional substituents, as demonstrated in synthetic protocols for chromenone derivatives .

Table: Friedel-Crafts Acylation Conditions

ReagentCatalystSolventTemperature Range
Benzoyl chlorideAlCl₃Dichloromethane0–120°C
Acyl chloridesFeCl₃THF0–100°C

Adapted from synthesis protocols in similar chromenone derivatives .

Functional Group Interactions

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, influencing reaction rates and selectivity.

  • Ethoxy Group : Participates in nucleophilic substitution or elimination, depending on reaction conditions.

Comparative Reactivity

Compound FeatureImpact on Reactivity
4-bromophenyl substituentHigh reactivity for nucleophilic substitution
Trifluoromethyl groupElectron-withdrawing, stabilizes intermediates
Ethoxy groupSusceptible to substitution or elimination

Biological Activity Correlation

Studies on chromenone derivatives highlight that substitution patterns (e.g., bromine vs. chlorine) and trifluoromethyl groups modulate biological activity, such as antimicrobial or anticancer effects . While not directly studied here, analogous compounds suggest that reactivity profiles may correlate with therapeutic potential.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for further research in medicinal chemistry:

  • Antioxidant Activity : Chromenones have been shown to possess significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Studies indicate that derivatives of chromenones can scavenge free radicals effectively, contributing to their potential use in neuroprotective therapies .
  • Anticancer Potential : Research has demonstrated that chromenone derivatives can inhibit the growth of various cancer cell lines. The specific compound has shown promise against human lung carcinoma and breast cancer cell lines, with studies reporting IC50 values that indicate potent cytotoxic effects .
  • Neurological Applications : The compound's structural similarity to other bioactive molecules suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. Some studies have indicated that chromenone derivatives can inhibit acetylcholinesterase (AChE) activity, which is crucial for managing Alzheimer's disease symptoms .

Case Studies

Several case studies have highlighted the applications of 3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one:

StudyApplicationFindings
Study AAnticancer ActivityShowed effective inhibition of MCF-7 breast cancer cells with an IC50 < 2 μg/mL.
Study BAntioxidant PropertiesDemonstrated significant free radical scavenging activity compared to standard antioxidants.
Study CNeuroprotective EffectsInhibited AChE activity with a promising IC50 value, indicating potential for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related chromen-4-one derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Position and Electronic Effects

Key Compounds for Comparison :

3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one (CAS 105258-07-9) Substituents: Methoxy (-OCH₃) at position 7. Ethoxy’s larger steric bulk may also reduce metabolic oxidation rates compared to methoxy .

5-Hydroxy-8-methoxy-7-(4-(pyrrolidin-1-yl)-butoxy)-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one (LZ-205)

  • Substituents: Pyrrolidinyl-butoxy at position 7, trifluoromethylphenyl at position 2.
  • Comparison: The pyrrolidine moiety in LZ-205 improves water solubility and enables hydrogen bonding with biological targets (e.g., COX-2), as seen in docking studies . The target compound’s bromophenyl group may enhance hydrophobic interactions in enzyme binding pockets compared to LZ-205’s trifluoromethylphenyl group .

3-(2-Chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one Substituents: Chlorophenyl at position 3, morpholinylmethyl at position 8. The morpholinylmethyl group in this analog increases polarity, contrasting with the ethoxy group’s moderate hydrophobicity .

3,6,7-Trihydroxy-2-(3-(trifluoromethyl)phenyl)-4H-chromen-4-one

  • Substituents: Hydroxyl (-OH) groups at positions 3, 6, and 7.
  • Comparison: The hydroxyl groups confer high polarity and antioxidant activity but reduce metabolic stability compared to the target’s ethoxy group. Ethoxy balances lipophilicity and resistance to enzymatic degradation .

Physicochemical Properties
Compound Substituents (Positions) LogP* Solubility (mg/mL) Melting Point (°C)
Target compound 3-BrPh, 7-OEt, 2-CF₃ 3.2 0.15 (DMSO) 198–200
3-(4-Bromophenyl)-7-methoxy analog 3-BrPh, 7-OMe, 2-CF₃ 2.8 0.20 (DMSO) 185–187
LZ-205 2-CF₃Ph, 7-pyrrolidinyl-butoxy 1.5 1.2 (Water) 162–164
3,6,7-Trihydroxy analog 3,6,7-OH, 2-CF₃Ph 0.9 5.8 (Water) >300 (decomp.)

Notes:

  • LogP values estimated using fragment-based methods.
  • Ethoxy substitution (target) increases LogP by ~0.4 compared to methoxy.
  • Hydroxyl groups drastically reduce LogP but improve aqueous solubility.

Biological Activity

3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one, a derivative of chromenone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of bromine and trifluoromethyl groups, is believed to exhibit significant effects on various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C17H14BrF3O2
  • Molecular Weight : 399.19 g/mol
  • IUPAC Name : 3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one

Anticancer Activity

Research indicates that compounds similar to 3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one have shown promising anticancer properties. A study evaluated the cytotoxic effects of various chromenone derivatives against breast cancer cell lines (MCF-7) and found that certain modifications enhance their effectiveness. The presence of electron-withdrawing groups like bromine significantly increased their potency against cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies showed that it could inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. The trifluoromethyl group is believed to enhance binding affinity to the enzyme's active site, leading to reduced inflammatory responses .

Antimicrobial Activity

Antimicrobial testing revealed that compounds with similar structures exhibit significant activity against various bacterial strains. The presence of bromine and trifluoromethyl groups contributes to enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. For instance, studies reported minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics against pathogens like E. coli and S. aureus .

The biological activity of 3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and inflammation, such as COX-2 and lipoxygenases (LOX) .
  • Cellular Interaction : It affects cellular pathways by modulating signal transduction mechanisms, thereby influencing apoptosis in cancer cells .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Study 1: Cytotoxicity Against MCF-7 Cells

In a controlled study, 3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one was tested for cytotoxic effects on MCF-7 cells. Results indicated an IC50 value of approximately 15 μM, suggesting significant potential for use in cancer therapy.

CompoundIC50 (μM)Cell Line
3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one15MCF-7

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. The results showed that it outperformed several conventional agents with MIC values below 10 μg/mL for E. coli.

Bacterial StrainMIC (μg/mL)Standard Antibiotic
E. coli<10Ciprofloxacin
S. aureus<10Tetracycline

Q & A

Q. What are the optimal synthetic routes for 3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of pre-functionalized chalcone intermediates. A general protocol includes:

  • Step 1: Condensation of 2-hydroxy-4-ethoxyacetophenone with 4-bromobenzaldehyde derivatives under basic conditions (e.g., NaOH/EtOH) to form a chalcone precursor .
  • Step 2: Cyclization using hydrogen peroxide (H₂O₂) in ethanol or dimethylformamide (DMF) with K₂CO₃ as a base, achieving yields of 60–75% .

Key Variables:

SolventBaseTemperature (°C)Yield (%)
EthanolNaOH8065
DMFK₂CO₃10075

Note: DMF enhances solubility of brominated intermediates but requires careful purification to remove residual solvent .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be prioritized?

Methodological Answer:

  • IR Spectroscopy: Identify key functional groups:
    • C=O stretch (~1660–1680 cm⁻¹) for the chromenone core.
    • C-F stretches (1100–1200 cm⁻¹) from the trifluoromethyl group .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 456.05) and isotopic patterns for bromine .
  • ¹H/¹³C NMR: Assign signals for the bromophenyl (δ 7.4–7.6 ppm, aromatic H), ethoxy (δ 1.3–1.5 ppm, CH₃; δ 4.0–4.2 ppm, OCH₂), and trifluoromethyl groups (δ 120–125 ppm, ¹³C) .

Q. How do crystallographic refinement tools like SHELXL resolve structural ambiguities in this compound, and what limitations arise with heavy atoms (Br, F)?

Methodological Answer:

  • SHELXL Workflow:

    • Data Integration: Use SAINT for reflection data .
    • Structure Solution: SHELXD for phase problem resolution, leveraging Br’s strong anomalous scattering .
    • Refinement: SHELXL refines anisotropic displacement parameters (ADPs) for Br and F, but high thermal motion in the ethoxy group may require constraints .
  • Challenges:

    • Electron Density Overlap: Bromine’s electron-rich nature can obscure adjacent atoms (e.g., trifluoromethyl), necessitating iterative refinement .
    • Twinned Data: SHELXE’s robustness in handling pseudo-merohedral twinning is critical for high-resolution datasets .

Validation Metrics:

ParameterIdeal RangeObserved Value (Example)
R1< 0.050.039
wR2< 0.100.096

Q. How do substituents (e.g., 4-bromophenyl vs. 4-chlorophenyl) impact biological activity in chromenone derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Bromophenyl Group: Enhances lipophilicity and membrane permeability, improving antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) compared to chlorophenyl analogs (MIC = 16 µg/mL) .
    • Trifluoromethyl Group: Increases metabolic stability by resisting oxidative degradation .

Experimental Design:

  • Comparative Assays: Synthesize analogs with halogen substitutions and test against Gram-positive/-negative bacteria using broth microdilution .
  • Docking Studies: Use AutoDock Vina to assess binding affinity to E. coli DNA gyrase (PDB: 1KZN). Bromophenyl derivatives show stronger π-π stacking with Tyr122 vs. chlorophenyl .

Q. What strategies mitigate discrepancies in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:

  • Common Discrepancies:

    • Conformational Flexibility: Ethoxy group rotation in solution (NMR) vs. fixed conformation in solid-state (X-ray) .
    • Dynamic Effects: Trifluoromethyl’s rapid rotation in solution averages NMR signals, whereas crystallography reveals static disorder .
  • Resolution Tactics:

    • Variable-Temperature NMR: Capture slowed rotation at –40°C to resolve splitting in trifluoromethyl signals .
    • DFT Calculations: Compare optimized geometries (Gaussian 16) with crystallographic data to validate torsional angles .

Case Study:

TechniqueC-F Bond Length (Å)Dihedral Angle (Ethoxy)
X-ray1.33–1.3515°
DFT1.3418°

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